molecular formula C22H23FN2O5 B1671246 Escitalopram oxalate CAS No. 219861-08-2

Escitalopram oxalate

Cat. No.: B1671246
CAS No.: 219861-08-2
M. Wt: 414.4 g/mol
InChI Key: KTGRHKOEFSJQNS-BDQAORGHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Escitalopram oxalate is a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of major depressive disorder (MDD) and generalized anxiety disorder (GAD). It is the S-enantiomer of citalopram, which means it is a more active form of the racemic mixture of citalopram. This compound is known for its high selectivity for the serotonin transporter (SERT) and its relatively low side effect profile compared to other SSRIs .

Mechanism of Action

Target of Action

Escitalopram oxalate, a selective serotonin reuptake inhibitor (SSRI), primarily targets the serotonin transporter (SERT) . This transporter is responsible for the reuptake of serotonin (5-HT) at the terminals and cell bodies of serotonergic neurons .

Mode of Action

This compound binds with high affinity to the 5-HT binding site (orthosteric site) on the SERT . This binding prevents the reuptake of serotonin into the presynaptic neuron, thereby enhancing serotonergic activity . This compound also differentiates itself from other SSRIs via allosteric action on its target . Through allosteric binding, escitalopram decreases its own dissociation rate from the orthosteric site on the SERT .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system. This leads to an overall increase in serotonergic activity, which is believed to be the primary mechanism responsible for its observed superior efficacy and faster onset compared to other SSRIs .

Pharmacokinetics

This compound exhibits linear pharmacokinetics, meaning that plasma levels increase proportionately and predictably with increased doses . Following oral administration, escitalopram is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours . The elimination half-life of escitalopram is about 27–33 hours, which is consistent with once-daily administration .

Result of Action

The molecular and cellular effects of this compound’s action include significant inhibition of the proliferation and invasive ability of certain cells . It also induces significant apoptotic cascades in some cells and autophagy in others . These effects are believed to contribute to its therapeutic efficacy in the treatment of depression and anxiety .

Action Environment

Additionally, the development of eco-friendly estimation methods for this compound suggests a growing awareness of the need to consider environmental factors in the use and analysis of this compound .

Biochemical Analysis

Biochemical Properties

Escitalopram oxalate is a selective serotonin reuptake inhibitor (SSRI) and the S-enantiomer of racemic citalopram . It is used to restore serotonergic function in the treatment of depression and anxiety . It interacts with the serotonin transporter (SERT), exerting the highest degree of selectivity for the SERT relative to other off-targets .

Cellular Effects

This compound has been shown to inhibit the proliferation and invasion of certain cell types . It also induces cytotoxic and apoptotic activities in certain cells . Common side effects at the cellular level include nausea, headaches, dry mouth, excessive sweating, insomnia, and drowsiness .

Molecular Mechanism

The mechanism of antidepressant action of this compound is presumed to be linked to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT) .

Temporal Effects in Laboratory Settings

The common side effects of this compound will gradually improve as your body gets used to it . For most people, this compound is safe to take for a long time .

Dosage Effects in Animal Models

In animal models of adolescent depression, this compound at a dose of 10 mg/kg was chosen based on a previous study that reported antidepressant-like effects .

Metabolic Pathways

This compound is metabolized by the cytochrome P450 (CYP) isoenzymes CYP2C19, CYP2D6, and CYP3A4 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed and reaches maximum plasma concentrations in approximately 3–4 hours after either single-or multiple-dose administration . The elimination half-life of this compound is about 27–33 hours and is consistent with once-daily administration .

Subcellular Localization

This compound, as a selective serotonin reuptake inhibitor (SSRI), works by helping to restore the balance of a certain natural substance (serotonin) in the brain . It affects chemicals in the brain that may be unbalanced in people with depression or anxiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of escitalopram oxalate involves several key steps. The primary synthetic route starts with the reaction of 5-cyano-phthalide with p-fluorobenzyl magnesium bromide to form a Grignard reagent. This intermediate is then reacted with N,N-dimethyl-3-chloropropylamine to yield the desired product. The final step involves the resolution of the racemic mixture to obtain the S-enantiomer, which is then converted to its oxalate salt .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and stringent reaction conditions to ensure the consistent quality of the final product. The resolution of the racemic mixture is typically achieved through chiral chromatography or enzymatic resolution .

Chemical Reactions Analysis

Types of Reactions

Escitalopram oxalate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Escitalopram oxalate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Citalopram: The racemic mixture from which escitalopram is derived.

    Fluoxetine: Another SSRI with a similar mechanism of action but different pharmacokinetic properties.

    Sertraline: An SSRI known for its use in treating a broader range of psychiatric disorders.

Uniqueness

Escitalopram oxalate is unique in its high selectivity for the serotonin transporter and its relatively low side effect profile. Compared to citalopram, escitalopram is approximately 150 times more potent and is responsible for the majority of the clinical activity of the racemic mixture .

Properties

IUPAC Name

(1S)-1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGRHKOEFSJQNS-BDQAORGHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046003
Record name Escitalopram oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219861-08-2
Record name Escitalopram oxalate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219861-08-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Escitalopram oxalate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219861082
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Escitalopram oxalate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Escitalopram oxalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-1-[3-(Dimethylamino)propyl]-1-(4-fluorphenyl)-1,3-dihydroisobenzofuran-5-carbonitril, oxalate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ESCITALOPRAM OXALATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U85DBW7LO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Escitalopram oxalate
Reactant of Route 2
Reactant of Route 2
Escitalopram oxalate
Reactant of Route 3
Escitalopram oxalate
Reactant of Route 4
Escitalopram oxalate
Reactant of Route 5
Escitalopram oxalate
Reactant of Route 6
Escitalopram oxalate
Customer
Q & A

A: Escitalopram oxalate functions as a selective serotonin reuptake inhibitor (SSRI). It binds to the serotonin transporter (SERT) on presynaptic neurons, effectively blocking the reuptake of serotonin from the synaptic cleft. [] This blockade leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. [, , , ]

A: While the precise mechanisms underlying escitalopram's antidepressant effects are not fully understood, increased serotonin levels are believed to influence various downstream pathways. These include modulation of mood, emotions, sleep, appetite, and cognitive functions. [, , , ]

A: The molecular formula of this compound is C20H21FN2O • C2H2O4, and its molecular weight is 414.4 g/mol. [, , ]

A: Yes, several studies utilize UV spectrophotometry for this compound analysis. Its maximum absorbance (λmax) has been reported at 238 nm in various solvent systems. [, , , , , , ] Infrared spectrometry has also been used to elucidate the structure of its degradation products. []

A: this compound, the S-enantiomer of citalopram, exhibits higher potency and selectivity for SERT compared to the racemic mixture. [, , , ] This enhanced selectivity contributes to its favorable tolerability profile and milder adverse effect profile. [, , ]

A: Although this compound is available as an oxalate salt to improve solubility, research explores additional strategies to further enhance its bioavailability. One approach investigated the use of hydrotropic agents like niacinamide. Studies demonstrate that incorporating niacinamide can significantly increase the solubility and dissolution rate of this compound, suggesting its potential to improve bioavailability. []

A: Yes, researchers have explored developing fast-dissolving oral films containing this compound. [] This formulation aims to improve patient compliance, particularly among pediatric, geriatric, and mentally ill populations who may have difficulties swallowing conventional tablets. []

A: Following oral administration, this compound is well-absorbed, reaching peak plasma concentrations (Cmax) between 2.9 to 3.3 hours (Tmax). [, ] Its elimination half-life (t1/2) ranges from 35.34 to 38.8 hours, supporting once-daily dosing. [, ]

A: Studies suggest a slight accumulation of this compound following multiple doses. [] This accumulation is likely due to its long half-life, reaching steady-state concentrations after approximately one week of daily administration. []

A: Researchers have utilized rat C6 glioma cells as an in vitro model to study the potential anticancer properties of this compound. [] Results demonstrate concentration-dependent cytotoxic and apoptotic effects on these cells, suggesting a potential avenue for further research. []

A: While the provided papers do not directly investigate the efficacy of this compound in animal models, they discuss its use in a xenograft model to study its effects on glioblastoma growth. [] This model involved implanting human glioblastoma cells into mice and subsequently treating them with this compound. [] Results showed a reduction in tumor growth, highlighting its potential anti-tumor activity. []

A: Clinical trials have demonstrated the efficacy of this compound in treating major depressive disorder. Studies compared its efficacy to citalopram hydrobromide, finding no significant differences in clinical outcomes. [, ] These findings, along with its favorable safety profile, support its use as a first-line treatment option for depression. [, ]

A: High-performance liquid chromatography (HPLC) is frequently utilized for the analysis of this compound in both pharmaceutical formulations and biological samples. [, , , , , , , ] Researchers have developed and validated various HPLC methods using different columns, mobile phases, and detection techniques for accurate and sensitive quantification. [, , , , , , , ]

A: Dissolution testing plays a crucial role in assessing the in vitro release characteristics of this compound from its tablet formulation. [] A faster dissolution rate generally correlates with improved drug absorption and bioavailability. []

A: this compound exhibits limited solubility in water, potentially influencing its dissolution rate and, subsequently, its bioavailability. [] Strategies like using hydrotropic agents aim to enhance its solubility, thereby improving its overall therapeutic efficacy. []

A: Method validation is a crucial step in ensuring the reliability and accuracy of analytical results. For this compound, researchers prioritize parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), robustness, and stability during method validation. [, , , , ] Compliance with guidelines set by organizations like the International Conference on Harmonization (ICH) is essential to meet the regulatory requirements for pharmaceutical analysis. [, , , , ]

A: Initially developed as the S-enantiomer of citalopram, this compound gained recognition for its improved selectivity for SERT, leading to potentially greater efficacy and a more favorable side effect profile. [, , , ] Clinical trials further solidified its position as an effective treatment option for major depressive disorder. [, ] Ongoing research continues to explore its potential benefits in other conditions, such as anxiety disorders and even certain types of cancer. [, ]

A: The investigation of this compound's properties and applications has encouraged a multidisciplinary approach involving contributions from pharmaceutical sciences, medicinal chemistry, pharmacology, and clinical research. [, , , , ] For instance, collaborative efforts between pharmaceutical scientists and medicinal chemists have led to the development of novel formulations like fast-dissolving films, aiming to optimize drug delivery and patient compliance. [] Furthermore, ongoing research exploring this compound's potential anticancer properties highlights the synergistic potential extending beyond its traditional role as an antidepressant. [] Such cross-disciplinary collaborations are crucial for advancing our understanding of this molecule and unlocking its full therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.